molecular formula C5H7BrN2O B6235205 4-bromo-5-(methoxymethyl)-1H-pyrazole CAS No. 1783662-26-9

4-bromo-5-(methoxymethyl)-1H-pyrazole

Cat. No. B6235205
CAS RN: 1783662-26-9
M. Wt: 191
InChI Key:
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Description

4-Bromo-5-(methoxymethyl)-1H-pyrazole, also known as 4-Bromo-5-MMP, is a five-membered heterocyclic aromatic compound. It is a brominated pyrazole derivative that has been widely studied due to its potential applications in the fields of medicine and biochemistry. In particular, 4-Bromo-5-MMP has been investigated for its ability to act as a catalyst in organic synthesis and as a ligand in metal-catalyzed reactions. Additionally, its use in the synthesis of various biologically active compounds has been explored.

Scientific Research Applications

4-bromo-5-(methoxymethyl)-1H-pyrazoleP has been used as a catalyst in a variety of organic synthesis reactions. For example, it has been used in the synthesis of various biologically active compounds, such as anti-cancer agents, antiviral agents, and anti-inflammatory agents. Additionally, 4-bromo-5-(methoxymethyl)-1H-pyrazoleP has been explored as a ligand in metal-catalyzed reactions, such as the Heck reaction and the Suzuki reaction. It has also been used as a reagent in the synthesis of organometallic compounds, such as palladium and platinum complexes.

Mechanism of Action

4-bromo-5-(methoxymethyl)-1H-pyrazoleP acts as a catalyst when used in organic synthesis reactions. Its ability to catalyze reactions is due to its ability to activate molecules, such as alkenes and alkynes, by forming weakly bound complexes with them. This allows the molecules to react more quickly, resulting in higher yields. Additionally, 4-bromo-5-(methoxymethyl)-1H-pyrazoleP can act as a ligand in metal-catalyzed reactions. In these reactions, 4-bromo-5-(methoxymethyl)-1H-pyrazoleP forms a strong coordination bond with the metal catalyst, allowing it to activate the substrate molecules and facilitate their reaction.
Biochemical and Physiological Effects
4-bromo-5-(methoxymethyl)-1H-pyrazoleP has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant, which may be beneficial in preventing oxidative damage to cells. Additionally, it has been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. Additionally, 4-bromo-5-(methoxymethyl)-1H-pyrazoleP has been found to possess anticancer activity, which may be beneficial in the treatment of cancer.
Advantages and Limitations for Laboratory Experiments
One of the main advantages of using 4-bromo-5-(methoxymethyl)-1H-pyrazoleP in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize, making it ideal for use in laboratory experiments. However, there are some limitations to using 4-bromo-5-(methoxymethyl)-1H-pyrazoleP in laboratory experiments. For example, it is not very soluble in water, which can limit its use in aqueous solutions. Additionally, it is not very stable, which can lead to unwanted side reactions in certain reactions.

Future Directions

Although 4-bromo-5-(methoxymethyl)-1H-pyrazoleP has been widely studied, there are still many potential future directions for its use. One potential future direction is its use as a catalyst in the synthesis of new materials. Additionally, 4-bromo-5-(methoxymethyl)-1H-pyrazoleP could be explored as a ligand in metal-catalyzed reactions for the synthesis of new compounds. Additionally, its potential biochemical and physiological effects could be further explored, as its potential applications in medicine and biochemistry are still largely unknown. Finally, its use as a reagent in the synthesis of organometallic compounds could be further explored.

Synthesis Methods

4-bromo-5-(methoxymethyl)-1H-pyrazoleP can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-bromo-5-methoxymethyl-1H-pyrazole-3-carboxylic acid with a base, such as sodium hydroxide, to form the corresponding sodium salt. This salt can then be reacted with a nucleophile, such as an alcohol, to form the desired 4-bromo-5-methoxymethyl-1H-pyrazole product. Another method involves the reaction of 4-bromo-5-methoxybenzaldehyde with hydrazine hydrate in the presence of a base, such as sodium hydroxide, to form 4-bromo-5-methoxymethyl-1H-pyrazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-(methoxymethyl)-1H-pyrazole involves the reaction of 4-bromo-1H-pyrazole with formaldehyde and methanol in the presence of a catalyst.", "Starting Materials": [ "4-bromo-1H-pyrazole", "Formaldehyde", "Methanol", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1H-pyrazole in methanol", "Step 2: Add formaldehyde to the solution", "Step 3: Add a catalyst to the solution", "Step 4: Heat the solution under reflux for several hours", "Step 5: Cool the solution and filter the precipitate", "Step 6: Wash the precipitate with cold methanol", "Step 7: Dry the product under vacuum" ] }

CAS RN

1783662-26-9

Product Name

4-bromo-5-(methoxymethyl)-1H-pyrazole

Molecular Formula

C5H7BrN2O

Molecular Weight

191

Purity

95

Origin of Product

United States

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